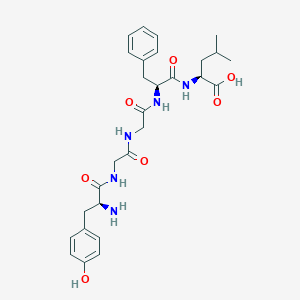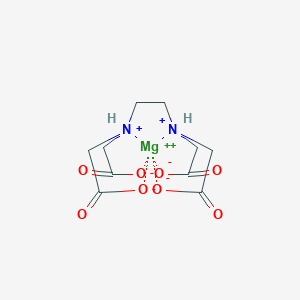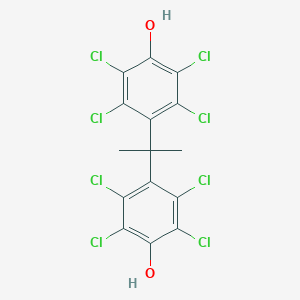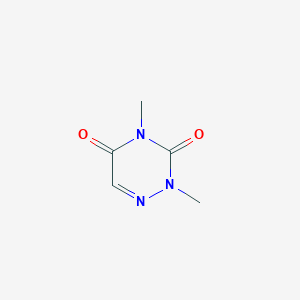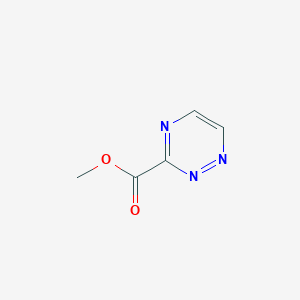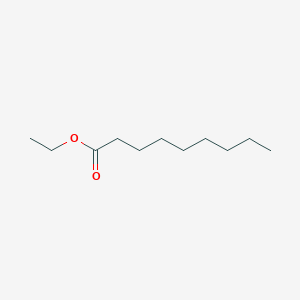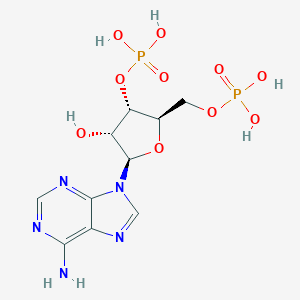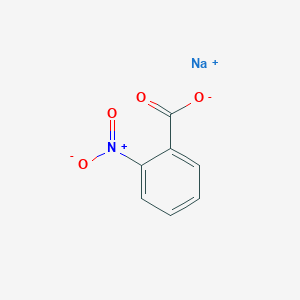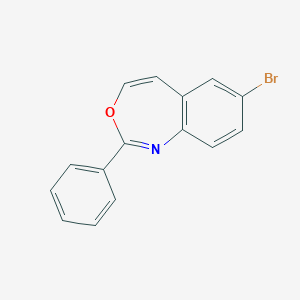
7-Bromo-2-phenyl-3,1-benzoxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-phenyl-3,1-benzoxazepine, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzoxazepines, which are known for their diverse biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
Mecanismo De Acción
The exact mechanism of action of 7-Bromo-2-phenyl-3,1-benzoxazepine is not fully understood. However, it is thought to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood and behavior. By blocking this receptor, it may help to alleviate symptoms of anxiety, depression, and psychosis.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on behavior, 7-Bromo-2-phenyl-3,1-benzoxazepine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. It also appears to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 7-Bromo-2-phenyl-3,1-benzoxazepine is its selective antagonism of the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is that it has relatively low affinity for the dopamine D3 receptor, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are a number of future directions for research on 7-Bromo-2-phenyl-3,1-benzoxazepine. One area of interest is the development of more potent and selective antagonists of the dopamine D3 receptor. This could lead to the development of more effective treatments for anxiety, depression, and psychosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in other areas, such as addiction and neurodegenerative diseases.
Conclusion
In conclusion, 7-Bromo-2-phenyl-3,1-benzoxazepine is a promising compound that has been extensively studied for its potential therapeutic applications. Its selective antagonism of the dopamine D3 receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. While there are still many unanswered questions about the mechanism of action and potential applications of this compound, it represents a promising avenue for future research in the field of neuroscience and pharmacology.
Métodos De Síntesis
The synthesis of 7-Bromo-2-phenyl-3,1-benzoxazepine is a multi-step process that involves the reaction of 2-phenyl-2-oxazoline with bromine in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with sodium hydride and 2-chlorobenzoic acid to yield the final product. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
7-Bromo-2-phenyl-3,1-benzoxazepine has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and mood disorders. Additionally, it has been shown to have antipsychotic effects in animal models of schizophrenia, suggesting that it may be useful in the treatment of this condition.
Propiedades
Número CAS |
19062-90-9 |
|---|---|
Nombre del producto |
7-Bromo-2-phenyl-3,1-benzoxazepine |
Fórmula molecular |
C15H10BrNO |
Peso molecular |
300.15 g/mol |
Nombre IUPAC |
7-bromo-2-phenyl-3,1-benzoxazepine |
InChI |
InChI=1S/C15H10BrNO/c16-13-6-7-14-12(10-13)8-9-18-15(17-14)11-4-2-1-3-5-11/h1-10H |
Clave InChI |
AIBBQTHVKOGPTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CO2)C=C(C=C3)Br |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=CO2)C=C(C=C3)Br |
Sinónimos |
7-Bromo-2-phenyl-3,1-benzoxazepine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



